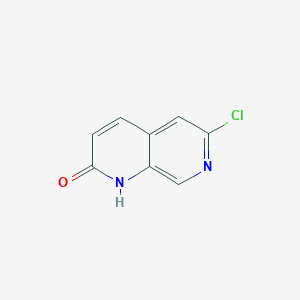

6-Chloro-1,7-naphthyridin-2(1H)-one

Beschreibung

Significance of Bicyclic Heterocycles in Medicinal Chemistry

Bicyclic heterocycles, which are organic compounds containing two fused rings with at least one non-carbon atom, are foundational scaffolds in drug discovery. Their rigid, three-dimensional structures provide a defined orientation for functional groups, which can lead to highly specific interactions with biological targets like enzymes and receptors. nih.gov This structural rigidity helps to reduce the entropic penalty upon binding, potentially increasing the potency of a drug candidate. nih.gov

Nitrogen-containing heterocycles are especially prominent in pharmaceuticals; it is estimated that approximately 59% of unique small-molecule drugs approved by the FDA contain at least one nitrogen heterocycle. nih.gov Indeed, over 90% of all new pharmaceuticals feature a heterocyclic compound as part of their structure. mdpi.com The search for novel heterobicyclic compounds remains a fervent area of interest in medicinal chemistry, with scaffolds like N-bridged bicyclic pyridines playing a crucial role in the development of treatments for central nervous system (CNS) disorders. acs.org Medicinal chemists often employ strategies such as "scaffold hopping" and "escaping flatland" (increasing the three-dimensionality of molecules) to discover new compounds with improved pharmacological properties, and bicyclic heterocycles are ideal starting points for these efforts. nih.gov

Overview of 1,7-Naphthyridine (B1217170) Core Structures

Naphthyridines are a class of bicyclic heterocycles composed of two fused pyridine (B92270) rings. There are several isomers of naphthyridine, distinguished by the position of the two nitrogen atoms in the rings. google.comchemicalbook.com The 1,7-naphthyridine scaffold, also known as 1,7-diazanaphthalene, has the CAS Registry Number 253-69-0. bldpharm.com

| Property | Value |

| Chemical Formula | C₈H₆N₂ |

| Molecular Weight | 130.147 g/mol |

| IUPAC Name | 1,7-Naphthyridine |

| Other Names | 1,7-Pyridopyridine, 1,7-Diazanaphthalene |

| CAS Number | 253-69-0 |

Data sourced from NIST Chemistry WebBook. bldpharm.com

The 1,7-naphthyridine core is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to a variety of biological targets. Derivatives of this scaffold have been investigated for a wide range of therapeutic applications. For instance, certain 1,7-naphthyridine alkaloids, such as Bisleuconothine A, have demonstrated significant antineoplastic properties by inhibiting the WNT signaling pathway in cancer cells. google.com Furthermore, synthetic derivatives have been developed as potent and highly specific inhibitors of enzymes like phosphodiesterase 5 (PDE5), which is a target for treatments of erectile dysfunction. Research has also explored 1,7-naphthyridine derivatives as potential tachykinin NK(1) receptor antagonists, which have implications for treating conditions like bladder dysfunction.

The Role of 6-Chloro-1,7-naphthyridin-2(1H)-one as a Key Research Intermediate

This compound is a specific derivative of the 1,7-naphthyridine family. Its significance in research lies not in its own biological activity, but in its function as a versatile chemical building block. The structure contains two key reactive sites: the chloro group at position 6 and the lactam (a cyclic amide) functionality incorporating the nitrogen at position 1.

| Property | Value |

| Chemical Formula | C₈H₅ClN₂O |

| Molecular Weight | 180.59 g/mol |

| CAS Number | 93493-68-6 |

| Physical Appearance | White crystalline solid |

| Melting Point | 304-306 °C |

Data sourced from PrepChem and BLDpharm.

The chlorine atom on the pyridine ring is a good leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of functional groups at the 6-position. For example, the chloro group can be displaced by amines, alcohols, or thiols to generate new libraries of compounds. The lactam nitrogen can also be alkylated or acylated, providing another point for molecular diversification.

This synthetic utility makes this compound a valuable starting material for creating more complex molecules. A known synthetic route to this compound involves the acid-catalyzed cyclization and deprotection of 2-chloro-5-((2,2-dimethyl-1-oxopropyl)amino)-β-hydroxy-4-pyridinepropanoic acid, 1,1-dimethylethyl ester, which yields the target compound in high purity.

While specific, extensively documented examples of its direct use are not widespread in public literature, the strategic importance of the resulting 1,7-naphthyridine scaffold is clear. Patents have described the synthesis of 1,7-naphthyridine derivatives for use as inhibitors of key biological targets, including p38 mitogen-activated protein kinase (MAPK) and phosphodiesterase type 4 (PDE4). The ability to easily modify the this compound core allows researchers to systematically alter the structure to optimize binding affinity, selectivity, and pharmacokinetic properties for these and other targets. Therefore, it serves as a crucial intermediate, enabling the exploration of the chemical space around the 1,7-naphthyridine scaffold for the discovery of new therapeutic agents.

Eigenschaften

IUPAC Name |

6-chloro-1H-1,7-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-7-3-5-1-2-8(12)11-6(5)4-10-7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUPILJTHVRVPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=CN=C(C=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30575352 | |

| Record name | 6-Chloro-1,7-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93493-68-6 | |

| Record name | 6-Chloro-1,7-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Medicinal Chemistry and Biological Activity Investigations of 6 Chloro 1,7 Naphthyridin 2 1h One Derivatives

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of 6-Chloro-1,7-naphthyridin-2(1H)-one, SAR investigations have centered on modifications at various positions to optimize potency and selectivity for specific biological targets.

The chlorine atom at the 6-position of the 1,7-naphthyridin-2(1H)-one core is not merely a passive substituent; its electron-withdrawing properties significantly influence the electronic distribution of the entire ring system. This modification can enhance binding affinity to biological targets. More importantly, the 6-chloro group can act as a reactive center, or "warhead," for covalent modification of target proteins.

In the context of enzyme inhibition, particularly for kinases, the 6-chloro-substituted ring can function as an electrophile. It is designed to react with nucleophilic residues, such as a cysteine, within the active site of a protein. This mechanism, known as nucleophilic aromatic substitution (SNAr), leads to the formation of a permanent, covalent bond between the inhibitor and the enzyme, resulting in irreversible inhibition. mdpi.com This targeted covalent inhibition is a powerful strategy for achieving high potency and prolonged duration of action. Research on related chloro-substituted heterocyclic scaffolds has shown that this feature is critical for their potential as chemotherapeutic agents. mdpi.comrsc.org

The introduction of other functional groups, particularly in concert with the 6-chloro substituent, can dramatically alter the biological profile of the derivatives.

Nitro Group: The addition of a nitro group, often adjacent to the chloro substituent on an aromatic ring system, serves a dual purpose. Firstly, as a potent electron-withdrawing group, it further activates the chloro-substituted carbon for nucleophilic attack, making the SNAr reaction more favorable. mdpi.com Secondly, the nitro group can act as a hydrogen bond acceptor, helping to correctly orient the molecule within the enzyme's binding pocket to facilitate the covalent reaction. mdpi.com Studies on N-(6-chloro-3-nitropyridin-2-yl) derivatives have demonstrated that this combination is a highly effective "warhead" for engaging cysteine residues in kinases like FGFR4. mdpi.com

Amino Group: The corresponding amino derivatives, often synthesized from the reduction of nitro precursors, exhibit markedly different properties. The amino group is an electron-donating group, which deactivates the ring for nucleophilic aromatic substitution. Therefore, amino-substituted derivatives are unlikely to act as covalent inhibitors via the same mechanism. Instead, the amino group can serve as a key hydrogen bond donor or acceptor, participating in non-covalent interactions within a receptor's active site. This can shift the molecule's activity profile towards reversible inhibition modalities.

Table 1: Effect of Functional Group Modifications on the 6-Chloro Aromatic System

| Functional Group | Electronic Effect | Impact on 6-Chloro Reactivity | Potential Mechanism of Action |

| Nitro (NO₂) Group | Strongly Electron-Withdrawing | Activates for SNAr | Targeted Covalent Inhibition |

| Amino (NH₂) Group | Electron-Donating | Deactivates for SNAr | Reversible (non-covalent) Inhibition |

The degree of saturation within the 1,7-naphthyridin-2(1H)-one ring system is a critical determinant of its three-dimensional shape, electronic properties, and ultimately, its biological application. The core scaffold is largely planar, a feature often favored for interaction with the flat aromatic residues found in the ATP-binding pocket of kinases.

Reducing the C3-C4 double bond to a single bond introduces a saturated, sp³-hybridized center. This has several consequences:

Loss of Planarity: The molecule adopts a more flexible, three-dimensional conformation. This change can redirect the compound's activity away from planar binding sites (like those in many kinases) and towards targets that accommodate non-planar ligands.

Altered Electronic Properties: Saturation disrupts the conjugated π-system of the pyridinone ring, which can affect the molecule's intrinsic electronic characteristics and its ability to participate in π-stacking interactions.

Improved Bioavailability: Increased saturation often leads to higher solubility and improved pharmacokinetic properties, which can be beneficial for bioavailability.

Studies on the related 1,6-naphthyridin-2(1H)-one scaffold have shown that derivatives with a saturated C3-C4 bond are often explored for different therapeutic areas than their unsaturated counterparts. nih.gov For example, saturated tetrahydrobenzo[b] mdpi.comresearchgate.netnaphthyridines have been investigated as inhibitors of monoamine oxidase (MAO). nih.gov

Stereochemistry is a crucial aspect of drug design, as different enantiomers of a chiral molecule can have vastly different pharmacological and toxicological profiles. While specific stereochemical studies on this compound derivatives are not extensively reported in the literature, the potential for chirality arises from certain structural modifications.

The introduction of stereocenters would most commonly occur through:

Ring Saturation: As discussed previously, the reduction of the C3-C4 double bond can create chiral centers if substituents are present at these positions.

Addition of Chiral Side Chains: Attaching substituents that contain their own chiral centers to the naphthyridinone core.

Should chiral centers be introduced, it would become essential to perform stereoselective synthesis to isolate individual enantiomers. Each enantiomer would then require separate evaluation to determine which one possesses the desired biological activity and a more favorable safety profile.

Exploration of Pharmacological Mechanisms and Molecular Targets

The this compound scaffold is a versatile platform for engaging a variety of molecular targets, primarily through enzyme and receptor inhibition.

The primary mechanism of action explored for derivatives of this scaffold is enzyme inhibition. The specific modality of inhibition is dictated by the nature of the substituents.

Targeted Covalent Inhibition: As detailed in section 3.1.1, the presence of the 6-chloro group, particularly when activated by an adjacent nitro group, makes these compounds ideal candidates for targeted covalent inhibitors . The primary targets for this modality are enzymes possessing a suitably located nucleophilic residue, such as cysteine, in their active site. This has been a particularly successful strategy for developing inhibitors of protein kinases, such as MPS1 kinase. mdpi.com

Reversible Enzyme Inhibition: By modifying or removing the reactive chloro "warhead," derivatives can be designed as reversible inhibitors. The broader naphthyridine class of compounds has demonstrated activity against a range of enzymes, including:

Monoamine Oxidase (MAO): Tetrahydrobenzo[b] mdpi.comresearchgate.netnaphthyridines have shown potential as MAO B inhibitors, which are relevant for neurodegenerative diseases. nih.gov

DNA Gyrase: Certain 1,8-naphthyridinone derivatives are known to inhibit bacterial DNA gyrase, forming the basis of some antibacterial agents. mdpi.com

The ability to function as either a covalent or reversible inhibitor based on specific substitutions makes the this compound scaffold a highly adaptable and promising framework in modern drug discovery.

Table 2: Potential Enzyme Targets for Naphthyridinone Scaffolds

| Naphthyridine Isomer/Class | Enzyme Target | Inhibition Modality | Potential Therapeutic Area |

| 6-Chloro-3-nitro-pyridyl Derivatives | Protein Kinases (e.g., MPS1, FGFR4) | Covalent | Oncology |

| Tetrahydrobenzo[b] mdpi.comresearchgate.netnaphthyridines | Monoamine Oxidase B (MAO-B) | Reversible | Neurodegenerative Disease |

| 1,8-Naphthyridinones | Bacterial DNA Gyrase | Reversible | Infectious Disease |

Interactions with Mesenchymal-Epithelial Transition Factor (MET) Kinase

The 1,6-naphthyridine (B1220473) scaffold has been identified as a promising framework for the development of inhibitors targeting the Mesenchymal-Epithelial Transition Factor (MET) kinase, a receptor tyrosine kinase implicated in various cancers. By incorporating a cyclic urea pharmacophore into the 1,6-naphthyridine structure, researchers have developed novel classes of c-Met kinase inhibitors. rsc.org

One such class is the 1H-imidazo[4,5-h] nih.govresearchgate.netnaphthyridin-2(3H)-one chemotype. A comprehensive structure-activity relationship (SAR) study of these compounds revealed key structural requirements for effective MET inhibition. These include an N-1 alkyl substituent with a terminal free amino group, a hydrophobic substituted benzyl group at the N-3 position, and the core tricyclic structure. The potency was significantly enhanced by introducing a 4'-carboxamide phenoxy group at the C-5 position. The most effective compound from this series, designated 2t, demonstrated a half-maximal inhibitory concentration (IC50) of 2.6 µM against c-Met kinase. rsc.org Furthermore, this compound effectively inhibited TPR-Met phosphorylation and the proliferation of BaF3-TPR-Met cells at low micromolar concentrations. rsc.org

In a related effort, a novel 2,7-naphthyridone-based MET kinase inhibitor was identified, building upon the known binding mode of BMS-777607. nih.gov This research led to the discovery of compound 13f (8-((4-((2-amino-3-chloropyridin-4-yl)oxy)- 3-fluorophenyl)amino)-2-(4-fluorophenyl)-2,7-naphthyridin-1(2H)-one), which displayed potent in vitro activity and favorable oral bioavailability. nih.gov The success of these related naphthyridone scaffolds underscores the potential of the broader naphthyridinone class, including this compound, as a core structure for developing novel MET kinase inhibitors. rsc.orgnih.gov

Modulation of Alpha-7 Nicotinic Acetylcholine Receptors (α7 nAChR)

The alpha-7 nicotinic acetylcholine receptor (α7 nAChR) is a member of the Cys-loop ligand-gated ion channel family and plays a significant role in the central nervous system's cholinergic pathways. nih.gov Its modulation is considered a promising therapeutic strategy for cognitive disorders like Alzheimer's disease and schizophrenia. nih.gov The α7 nAChR is characterized by its rapid desensitization upon activation by an agonist and a higher permeability to calcium ions compared to other nAChR subtypes. mdpi.com This high calcium permeability allows it to directly activate calcium-dependent intracellular signaling pathways. mdpi.com

While direct studies on this compound derivatives are not extensively documented in this context, the broader class of nitrogen-containing heterocyclic compounds, to which naphthyridines belong, are frequently investigated for their interactions with various receptors in the central nervous system. The development of modulators for α7 nAChRs includes agonists, antagonists, and positive allosteric modulators (PAMs). PAMs are of particular interest as they can enhance the receptor's response to the endogenous agonist, acetylcholine, without directly activating the receptor themselves. ufl.edu For instance, PNU-120596 is a potent allosteric modulator that has shown potential as a neuroprotective agent with cognition-enhancing abilities. nih.gov Given the structural similarities and the established neuroactivity of related heterocyclic systems, the 1,7-naphthyridin-2(1H)-one scaffold represents a viable candidate for future exploration and development of novel α7 nAChR modulators.

Inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4)

Fibroblast Growth Factor Receptor 4 (FGFR4) is a tyrosine kinase receptor that, when activated by its ligand FGF19, plays a critical role in cellular processes like growth and differentiation. nih.gov Aberrant signaling in the FGF19-FGFR4 pathway is strongly associated with the progression of hepatocellular carcinoma (HCC), making FGFR4 a key therapeutic target. nih.govresearchgate.nettandfonline.com

Derivatives of 1,6-naphthyridin-2(1H)-one have been designed and synthesized as novel, potent, and highly selective inhibitors of FGFR4. researchgate.netnih.gov These inhibitors were developed to specifically target the Cys552 residue within the FGFR4 subtype. researchgate.netnih.gov Through detailed structural optimization, a representative compound, A34 , was identified. researchgate.netnih.gov Compound A34 demonstrated improved inhibitory capability against FGFR4, high selectivity over other kinases, and excellent antiproliferative activity in FGFR4-dependent HCC cell lines. researchgate.netnih.gov Furthermore, A34 showed moderate inhibitory activity against the FGFR4 V550L mutant, suggesting its potential to overcome certain forms of resistance. researchgate.net The development of these 1,6-naphthyridin-2(1H)-one derivatives highlights the scaffold's utility in creating targeted therapies for HCC. researchgate.nettandfonline.com

DNA Gyrase and Topoisomerase IV Inhibition in Analogous Naphthyridine and Quinolone Scaffolds

Quinolone and fluoroquinolone antibiotics are a class of synthetic antibacterial agents that function by directly inhibiting bacterial DNA synthesis. nih.gov Their cellular targets are two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.govmdpi.comnih.gov These enzymes are critical for managing DNA topology during replication and transcription. mdpi.com Quinolones bind to the enzyme-DNA complex, stabilizing a state where the DNA is cleaved, which blocks the progression of the replication fork and leads to double-strand DNA breaks, ultimately resulting in bacterial cell death. nih.govmdpi.comnih.gov

The primary target of quinolones often depends on the bacterial species; in many Gram-negative bacteria, DNA gyrase is the primary target, whereas in many Gram-positive bacteria, it is topoisomerase IV. nih.govnih.gov The naphthyridine ring system is a core structural feature of some of the earliest quinolone antibiotics, such as nalidixic acid. mdpi.com The structural analogy between the 1,7-naphthyridin-2(1H)-one core and the quinolone pharmacophore suggests that derivatives of this scaffold could be investigated for similar antibacterial activities. Molecular docking studies on substituted naphthyridines have shown binding poses similar to co-crystallized quinolone ligands within the DNA-gyrase cleavage complex, indicating a comparable mechanism of action. researchgate.net This inherent potential for dual inhibition of DNA gyrase and topoisomerase IV makes the naphthyridine scaffold a continued area of interest for the development of new antibacterial agents. researchgate.netjscimedcentral.com

Plasmodium Cytochrome bc1 Complex Inhibition in Related Quinolone Systems

The cytochrome bc1 complex (Complex III) is a crucial component of the mitochondrial electron transport chain in Plasmodium falciparum, the parasite responsible for malaria. nih.govresearchgate.net This complex is essential for ATP synthesis and pyrimidine biosynthesis, making it a validated target for antimalarial drugs. nih.gov Atovaquone is a clinical antimalarial that targets the ubiquinol-oxidation (Qo) site of the cytochrome bc1 complex. researchgate.netnih.govlstmed.ac.uk However, the emergence of resistance has driven the search for new inhibitors. researchgate.netlstmed.ac.uk

Quinolone scaffolds, which are structurally related to the 1,7-naphthyridin-2(1H)-one core, are common among many cytochrome bc1 inhibitors as they can mimic the natural substrate, ubiquinone. nih.gov Research into 4(1H)-quinolone derivatives has identified compounds that effectively inhibit the parasite's cytochrome bc1 complex. nih.gov Some of these quinolones mediate their inhibitory effect by binding to the ubiquinone-reduction (Qi) site, which offers a potential advantage in overcoming resistance associated with the Qo site. nih.gov For example, 7-N-substituted-3-oxadiazole quinolones have been identified as a potent antimalarial class that targets the Qo site of cytochrome b. nih.govacs.org The established activity of these related quinolone systems against the Plasmodium cytochrome bc1 complex suggests that the 1,7-naphthyridin-2(1H)-one scaffold could serve as a valuable template for the design of novel antimalarial agents.

Preclinical Biological Efficacy Assessments

In Vitro Cytotoxicity and Antiproliferative Activities against Cancer Cell Lines

Naphthyridine derivatives are an important class of heterocyclic compounds that have demonstrated a wide range of biological activities, including significant anticancer properties. nih.gov The in vitro cytotoxic and antiproliferative activities of various naphthyridine derivatives have been evaluated against multiple human cancer cell lines.

In one study, a series of pyrazolo-naphthyridine derivatives were tested for their antiproliferative effects against cervical (HeLa) and breast (MCF-7) cancer cells. nih.gov Compounds 5j and 5k were identified as the most active against HeLa and MCF-7 cells, respectively, with IC50 values of 6.4 ± 0.45 µM and 2.03 ± 0.23 µM. nih.gov These compounds were found to induce apoptosis and cause cell cycle arrest in the G0/G1 phase. nih.gov

Another study investigated a series of naphthyridine derivatives against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines. nih.gov Several compounds in this series showed more potent cytotoxicity than the reference drug colchicine. Specifically, compound 16 , which featured a C-7 methyl group and a C-2 naphthyl ring, was the most potent, with IC50 values of 0.7 µM, 0.1 µM, and 5.1 µM against HeLa, HL-60, and PC-3 cells, respectively. nih.gov

Furthermore, 1,6-naphthyridin-2(1H)-one derivatives developed as FGFR4 inhibitors also showed excellent anti-proliferative activities against FGFR4-dependent hepatocellular carcinoma cell lines. researchgate.netnih.gov The consistent and potent cytotoxic activities observed across different cancer cell lines underscore the potential of the naphthyridine scaffold as a basis for the development of novel anticancer agents. nih.govnih.govscilit.com

Table 1: In Vitro Cytotoxicity of Selected Naphthyridine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5j | HeLa (Cervical Cancer) | 6.4 ± 0.45 |

| 5k | MCF-7 (Breast Cancer) | 2.03 ± 0.23 |

| 16 | HeLa (Cervical Cancer) | 0.7 |

| 16 | HL-60 (Leukemia) | 0.1 |

| 16 | PC-3 (Prostate Cancer) | 5.1 |

Data sourced from multiple studies to illustrate the cytotoxic potential of the naphthyridine scaffold. nih.govnih.gov

In Vitro Antimicrobial Spectrum and Potency

Naphthyridine derivatives have a long history as antimicrobial agents, with nalidixic acid being a foundational member of the quinolone antibiotic family. mdpi.com Modern research continues to explore the antimicrobial potential of various naphthyridine scaffolds.

Numerous studies have confirmed the efficacy of naphthyridine derivatives against Gram-positive bacteria, including multidrug-resistant strains. A series of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives showed very good antibacterial activity against multidrug-resistant Streptococcus pneumoniae. mdpi.comnih.gov Another derivative from this class exhibited activity against multidrug-resistant Staphylococcus aureus and Staphylococcus epidermidis comparable to vancomycin and ciprofloxacin. mdpi.comnih.gov

Furthermore, certain 1,8-naphthyridine (B1210474) derivatives have demonstrated the ability to modulate the activity of existing antibiotics. While some compounds showed no clinically relevant direct antibacterial activity (MIC ≥ 1.024 µg/mL), they acted synergistically when combined with fluoroquinolones like norfloxacin and ofloxacin, significantly reducing the MIC of these antibiotics against multi-resistant strains of S. aureus and E. coli. mdpi.com

| Compound/Derivative Class | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| Canthin-6-one | Staphylococcus aureus | 0.49 µg/mL | mdpi.com |

| Canthin-6-one | Methicillin-resistant S. aureus (MRSA) | 0.98 µg/mL | mdpi.com |

| 10-methoxycanthin-6-one | Staphylococcus aureus | 3.91 µg/mL | mdpi.com |

| 10-methoxycanthin-6-one | Methicillin-resistant S. aureus (MRSA) | 3.91 µg/mL | mdpi.com |

| N-(3-aryl-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine (chloro substituent) | Staphylococcus aureus | 35.5–75.5 μg/mL | mdpi.comnih.gov |

| 1,8-Naphthyridine-3-thiosemicarbazides (44a-b) | Staphylococcus aureus | 6–7 mM | nih.gov |

The scope of antimicrobial activity for naphthyridine derivatives also includes antifungal effects. Naturally derived canthin-6-one and its methoxy derivative have been identified as promising antifungal substances. mdpi.com Canthin-6-one demonstrated an antifungal effect with a MIC value of 3.91 µg/mL. semanticscholar.org Another derivative, 10-hydroxycanthin-6-one, showed significant growth inhibition rates against the plant pathogenic fungi Fusarium graminearum (74.5%) and Fusarium solani (57.9%). mdpi.comsemanticscholar.org

Synthetic derivatives have also been evaluated. Compounds containing a chloro substituent, such as certain N-(3-aryl-1,8-naphthyridin-2-yl)thiazole-4-carboxamide derivatives, displayed notable antifungal activity against Aspergillus niger and Candida albicans, with MIC values ranging from 35.5 to 75.5 μg/mL. mdpi.comnih.gov

In Vitro and In Vivo Preclinical Antimalarial Efficacy Studies

The quinoline scaffold is a cornerstone of antimalarial drug discovery, and its bioisostere, the naphthyridine ring system, has also been investigated for this purpose. nih.gov Research into 2-oxo-tetrahydro-1,8-naphthyridine derivatives led to the development of a new class of protein farnesyltransferase (PFT) inhibitors that selectively inhibited malaria PFT with activities in the low nanomolar range. mdpi.com

Significant advances have also been made with structurally related 6-chloro-quinolone derivatives. A study on 6-chloro-7-methoxy-4(1H)-quinolones identified several compounds with low-nanomolar EC50 values against the W2 and TM90-C2B strains of Plasmodium falciparum. nih.gov In subsequent in vivo studies using the Thompson test in mice infected with Plasmodium berghei, these compounds demonstrated high efficacy, reducing parasitemia by over 99% after six days. nih.gov Another detailed structure-activity relationship study of 2-arylvinylquinolines, which are structurally related to the naphthyridine framework, led to the discovery of potent antiplasmodial compounds against a chloroquine-resistant strain (Dd2). nih.gov The most promising of these compounds also showed excellent in vivo antimalarial efficacy in a murine model without observable toxicity. nih.gov

Investigations as Antiviral Agents

Naphthyridine derivatives have emerged as a promising class of antiviral compounds, with activity reported against several human viruses. researchgate.net A series of 1,6-naphthyridine derivatives demonstrated excellent activity against human cytomegalovirus (HCMV). nih.gov One particular compound showed a 50% inhibitory concentration (IC50) that was 39- to 223-fold lower than that of the established antiviral drug ganciclovir against two different HCMV strains. nih.govresearchgate.net

In vitro profiling revealed that these compounds were active against a narrow spectrum of viruses, primarily human herpesviruses (including HSV-1 and HSV-2) and type 2 rhinovirus. nih.govresearchgate.net Importantly, HCMV strains that were resistant to standard antiviral drugs like ganciclovir and foscarnet remained susceptible to the tested 1,6-naphthyridine derivatives, suggesting a novel mechanism of action. nih.govresearchgate.net Further research has highlighted 8-hydroxy- researchgate.netnih.govnaphthyridines as a promising class of HIV-1 integrase inhibitors. researchgate.net

| Virus | Strain | Assay | Activity (IC50) | Source |

|---|---|---|---|---|

| Human Cytomegalovirus (HCMV) | AD 169 | Plaque Reduction | 0.03 ± 0.01 µM | nih.gov |

| Human Cytomegalovirus (HCMV) | Towne | Plaque Reduction | 0.17 ± 0.03 µM | nih.gov |

| Herpes Simplex Virus Type 1 (HSV-1) | KOS | Plaque Reduction | 6.0 ± 0.6 µM | nih.gov |

| Herpes Simplex Virus Type 2 (HSV-2) | G | Plaque Reduction | 2.5 ± 0.6 µM | nih.gov |

Studies on Antiparasitic Activities

The 1,8-naphthyridine scaffold, a close structural relative of the 1,7-naphthyridine (B1217170) core, has demonstrated significant potential in the development of antiparasitic agents. Research into this class of compounds has yielded derivatives with notable activity against various parasites. For instance, certain 6-cyano-2-oxo-tetrahydro-1,8-naphthyridine derivatives have been identified as selective inhibitors of malaria protein farnesyltransferase (PFT), exhibiting low nanomolar activity. nih.gov These compounds demonstrated greater potency against the malaria PFT compared to the mammalian enzyme, along with improved metabolic stability over related tetrahydroquinoline structures. nih.gov

Further exploration of the 1,8-naphthyridin-2-one framework has led to the discovery of potent inhibitors of bacterial enoyl-ACP reductases, FabI and FabK. nih.gov One particular derivative, featuring an indole moiety, not only displayed strong inhibitory activity against these enzymes but also showed promising in vivo efficacy in a rat model of a multidrug-resistant S. aureus infection when administered orally. nih.gov

Additionally, the introduction of a bromine atom at the C-6 position of the 7-methyl-1,8-naphthyridinone scaffold, substituted with a 1,2,4-triazole ring, was found to enhance antibacterial activity. nih.gov These compounds exhibited selective action against resistant strains of B. subtilis and showed a moderate to high inhibitory effect on DNA gyrase. nih.gov

While these findings pertain to the 1,8-naphthyridine isomer, they highlight the potential of the broader naphthyridinone scaffold in antiparasitic and antimicrobial drug discovery. The electronic and structural similarities between the 1,7- and 1,8-naphthyridinone cores suggest that derivatives of this compound could also serve as a valuable starting point for the development of novel antiparasitic agents.

Lead Optimization and Drug Discovery Applications of this compound Scaffolds

The this compound scaffold and its parent structure, 1,6-naphthyridin-2(1H)-one, have emerged as versatile platforms in medicinal chemistry, leading to the development of compounds with a range of therapeutic applications. nih.govmdpi.com

Development as Kinase Inhibitor Scaffolds

The 1,6-naphthyridin-2(1H)-one structure is a key component of Ripretinib, a kinase inhibitor approved for the treatment of advanced gastrointestinal stromal tumors (GIST). nih.gov This demonstrates the utility of this scaffold in targeting protein kinases, a critical class of enzymes in cell signaling and cancer progression. The broader naphthyridinone class has also been successfully employed to develop inhibitors for other kinases, such as MET kinase, which is implicated in various cancers. nih.gov For example, a novel 2,7-naphthyridone-based MET kinase inhibitor, 8-((4-((2-amino-3-chloropyridin-4-yl)oxy)- 3-fluorophenyl)amino)-2-(4-fluorophenyl)-2,7-naphthyridin-1(2H)-one, has shown favorable in vitro potency and oral bioavailability, as well as significant in vivo efficacy in xenograft models. nih.gov The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, structurally related to naphthyridinones, has also been optimized to yield potent and selective inhibitors of NUAK1, a kinase identified as a potential therapeutic target for neurodegenerative diseases. nih.gov

| Compound/Scaffold | Target Kinase | Therapeutic Application | Key Findings |

| Ripretinib | Kinase inhibitor | Advanced gastrointestinal stromal tumors (GIST) | FDA-approved treatment for GIST resistant to other kinase inhibitors. nih.gov |

| 2,7-Naphthyridone derivative | MET kinase | Antitumor | Favorable in vitro potency, oral bioavailability, and in vivo efficacy in xenograft models. nih.gov |

| Pyrido[2,3-d]pyrimidin-7(8H)-one | NUAK1 | Neurodegenerative disease | Optimized for improved potency and selectivity over other kinases. nih.gov |

Application in Central Nervous System (CNS) Drug Candidate Research

The development of drugs targeting the central nervous system (CNS) presents unique challenges, primarily due to the blood-brain barrier (BBB). semanticscholar.org However, certain structural motifs, such as the morpholine ring, have been shown to improve the pharmacokinetic properties of compounds and enhance their ability to penetrate the CNS. unifi.it While direct applications of the this compound scaffold in CNS drug discovery are not extensively documented in the provided context, the general principles of designing brain-penetrant molecules are relevant. The ability to modify the naphthyridinone core at various positions allows for the introduction of functional groups that can optimize properties like lipophilicity and hydrogen bonding potential, which are critical for BBB penetration. semanticscholar.org The pursuit of novel CNS drug candidates often involves high-throughput screening of diverse chemical libraries to identify new scaffolds with the desired activity and pharmacokinetic profiles. semanticscholar.org

Design and Synthesis of Naphthyridinone-Based Fluorescent Probes for Biological Systems

Naphthyridine derivatives have been utilized in the development of fluorescent probes for imaging biological systems. rsc.org These probes can be designed to respond to specific analytes or cellular environments, offering valuable tools for research and diagnostics. For instance, cationic fluorescent dyes synthesized from naphthalidine salts have been developed as near-infrared, "turn-on" probes for nucleic acids. rsc.org These probes exhibit a significant enhancement in fluorescence upon binding to DNA and RNA, with emission wavelengths reaching the near-infrared region. rsc.org Their ability to target mitochondria and their low cytotoxicity make them suitable for imaging mitochondrial nucleic acids in fixed cells. rsc.org

The design of such probes often involves incorporating a recognition moiety for a specific target, such as a metal ion, into the fluorescent scaffold. For example, a fluorescent probe based on naphthalimide and thiophene was designed for the selective detection of Cu²⁺ ions. nih.govplos.org This probe demonstrated a "turn-off" response, where the fluorescence is quenched upon binding to copper ions. nih.govplos.org The principles used in the design of these probes, such as modulating the electronic properties of the fluorophore upon analyte binding, could be applied to the this compound scaffold to create novel fluorescent sensors for various biological applications.

| Probe Type | Target | Key Features |

| Cationic naphthyridine dyes | DNA, RNA | Near-infrared emission, "turn-on" response, mitochondrial targeting. rsc.org |

| Naphthalimide-thiophene probe | Cu²⁺ ions | "Turn-off" fluorescence response, high selectivity. nih.govplos.org |

Diversity-Oriented Synthesis for Novel Drug Leads

Diversity-oriented synthesis (DOS) is a powerful strategy for generating libraries of structurally complex and diverse small molecules for high-throughput screening. mdpi.comcam.ac.uk This approach aims to explore a wider range of chemical space than traditional combinatorial chemistry, increasing the probability of discovering novel drug leads. cam.ac.uk The core principle of DOS involves the use of branching reaction pathways to generate a variety of molecular scaffolds from a common starting material. cam.ac.uk

A notable success of the DOS approach in antiparasitic drug discovery is the identification of a novel small molecule with potent trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov A high-throughput screen of a DOS library of approximately 100,000 compounds led to the discovery of a hit compound that was subsequently optimized. nih.gov The optimized analogue, ML341, exhibited nanomolar inhibitory activity and was found to be trypanocidal, making it a promising lead for the development of a new treatment for both the acute and chronic stages of Chagas disease. nih.gov

The application of DOS to the this compound scaffold could unlock new avenues for drug discovery. By systematically varying the substituents and exploring different reaction pathways, a diverse library of naphthyridinone derivatives could be generated. Screening these libraries against a wide range of biological targets could lead to the identification of novel hits for various diseases.

Computational and Theoretical Investigations of 6 Chloro 1,7 Naphthyridin 2 1h One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of naphthyridine derivatives. Methods such as semi-empirical calculations (like AM1 and PM3) and more robust Density Functional Theory (DFT) are employed to understand various molecular properties. nih.govripublication.com

For instance, theoretical studies on substituted diazanaphthalene derivatives, a class to which 6-Chloro-1,7-naphthyridin-2(1H)-one belongs, have shown that the introduction of an electronegative atom, such as chlorine, can influence the aromaticity of the bicyclic system. researchgate.net This substitution is expected to modulate the electron distribution across the naphthyridine core.

A key aspect of these investigations is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical in predicting the molecule's reactivity towards electrophiles and nucleophiles. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability. A larger energy gap implies higher stability and lower reactivity. ripublication.com

While specific data for this compound is not available, the table below illustrates typical electronic parameters calculated for related heterocyclic compounds using DFT, which would be analogous to what one would expect for the target molecule. ripublication.com

| Parameter | Description | Typical Calculated Values (a.u.) |

| Total Energy | The total electronic energy of the molecule. | Varies based on molecular composition |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | ~ -0.24 |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | ~ 0.03 |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO, indicating chemical reactivity and stability. | ~ 0.21 |

| Ionization Potential (I) | The energy required to remove an electron from a molecule. | ~ 0.24 |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. | ~ 0.03 |

| Electronegativity (χ) | A measure of the ability of an atom or molecule to attract electrons. | ~ 0.14 |

| Hardness (η) | A measure of resistance to change in electron distribution or charge transfer. | ~ 0.10 |

| Softness (S) | The reciprocal of hardness, indicating the ease of charge transfer. | ~ 4.8 |

Note: The values presented are for illustrative purposes based on related compounds and are not the actual calculated values for this compound. ripublication.com

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in medicinal chemistry for predicting the interaction of a ligand, such as a naphthyridine derivative, with a biological target, typically a protein receptor.

For the broader class of naphthyridines, molecular docking studies have been instrumental in identifying potential biological activities. For example, derivatives of 1,7- and 2,7-naphthyridine (B1199556) have been investigated as potent and specific inhibitors of phosphodiesterase 5 (PDE5). nih.gov Similarly, other naphthyridine analogs have been studied for their potential as kinase inhibitors.

The process involves placing the 3D structure of this compound into the binding site of a target protein and calculating the binding affinity, often expressed as a binding energy or an inhibitory constant (Ki). These calculations help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. While no specific molecular docking studies for this compound are reported, this methodology would be essential in screening for its potential biological targets and in the rational design of more potent analogs.

Mechanistic Studies of Chemical Transformations using Computational Approaches

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions. For a molecule like this compound, this could involve studying its synthesis or its reactivity in various chemical transformations. For example, the synthesis of the naphthyridinone core can occur through reactions like the Niementowski reaction, and computational studies can elucidate the reaction pathway and the transition states involved.

A relevant study on related 1,7-naphthyridine (B1217170) derivatives investigated the equilibrium between covalent and zwitterionic forms in different solvents. nih.gov Using semi-empirical methods, it was found that the formation of zwitterionic species was favored in hydrogen bond donor solvents, suggesting that the solvent plays a crucial role in the proton transfer mechanism. nih.gov Such computational insights are vital for understanding and optimizing reaction conditions.

Structure-Property Relationships Derived from Theoretical Models

Theoretical models are crucial for establishing structure-property relationships, which are essential for the rational design of new molecules with desired characteristics. For naphthyridine derivatives, these relationships often correlate structural features with biological activity or physicochemical properties.

For instance, studies on 1,6-naphthyridin-2(1H)-ones have established a correlation between the saturation level of the C3-C4 bond and the biological activity. nih.gov The presence of a double bond versus a single bond at this position can significantly alter the molecule's shape and flexibility, thereby influencing its interaction with biological targets. nih.gov

In the context of this compound, theoretical models could be used to predict how modifications to the naphthyridine scaffold, such as the introduction of different substituents at various positions, would affect its electronic properties, solubility, and binding affinity to specific targets. These models, often based on Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) analyses, are invaluable in guiding synthetic efforts in drug discovery and materials science.

Q & A

Q. What are the established synthetic routes for 6-Chloro-1,7-naphthyridin-2(1H)-one, and how do reaction conditions influence yields?

The compound can be synthesized via halogenation of naphthyridinone precursors. For example, 6-methoxy-1,7-naphthyridin-2(1H)-one reacts with POCl₃ under reflux (12 hours) to yield 2-chloro-6-methoxy-1,7-naphthyridine (63% yield) . Catalytic dehydrogenation and rearrangement using Pd/C in xylene (135°C, 30 hours) have also been reported for related derivatives . Key considerations include:

- Reagent selection : POCl₃ is preferred for direct chlorination of hydroxyl or carbonyl groups.

- Temperature control : Prolonged reflux ensures complete substitution but risks decomposition.

- Catalyst optimization : Pd/C efficiency depends on substrate solubility and hydrogenation kinetics.

Q. How can single-crystal X-ray diffraction (SCXRD) confirm the structure of this compound?

SCXRD provides definitive crystallographic data. For analogous compounds like 7-amino-1,8-naphthyridin-2(1H)-one, data collection at 113 K with synchrotron radiation achieved a mean C–C bond length of 0.004 Å and R factor = 0.063 . Critical parameters:

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Detect tautomeric forms (e.g., lactam-lactim tautomerism) via carbonyl (δ ~170 ppm) and aromatic proton shifts .

- IR spectroscopy : Confirm carbonyl stretching (~1700 cm⁻¹) and N–H vibrations .

- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with isotopic chlorine patterns.

Advanced Research Questions

Q. How can contradictory NMR data arising from tautomerism or polymorphism be resolved?

Contradictions may stem from dynamic equilibria or crystal packing effects. Strategies:

Q. What methodologies optimize regioselectivity in functionalizing this compound?

Regioselectivity is governed by electronic and steric factors:

- Electrophilic substitution : Chlorine directs incoming electrophiles to electron-rich positions (e.g., C-4 or C-8) .

- Cross-coupling reactions : Use Pd catalysts (e.g., tris(dibenzylideneacetone)dipalladium) with ligands like Xantphos for C–C bond formation at C-3 or C-5 .

- Microwave-assisted synthesis : Enhances reaction rates and selectivity for thermally sensitive intermediates .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Docking studies : Map interactions with target enzymes (e.g., bacterial DNA gyrase) using AutoDock Vina .

- QSAR models : Correlate substituent effects (e.g., Cl vs. OMe) with antimicrobial potency via Hammett σ constants .

- ADMET prediction : Assess solubility (LogP) and metabolic stability using SwissADME .

Q. What strategies address low yields in catalytic hydrogenation steps for dihydro-naphthyridinone intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.